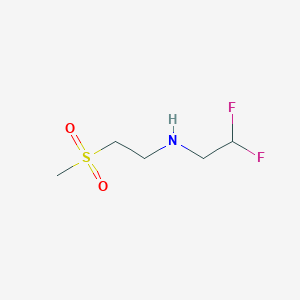
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine is a chemical compound with the molecular formula C5H11F2NO2S and a molecular weight of 187.21 g/mol . It is known for its unique structure, which includes both difluoroethyl and methanesulfonylethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine typically involves the reaction of 2,2-difluoroethylamine with 2-methanesulfonylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(2-methanesulfonylethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, while the methanesulfonylethyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoroethyl)(2-methylsulfonylethyl)amine
- (2,2-Difluoroethyl)(2-ethylsulfonylethyl)amine
Uniqueness
(2,2-Difluoroethyl)(2-methanesulfonylethyl)amine is unique due to the presence of both difluoroethyl and methanesulfonylethyl groups, which impart distinct chemical properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H11F2NO2S |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2,2-difluoro-N-(2-methylsulfonylethyl)ethanamine |
InChI |
InChI=1S/C5H11F2NO2S/c1-11(9,10)3-2-8-4-5(6)7/h5,8H,2-4H2,1H3 |
InChI Key |
AKHJHIDMIXHVMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


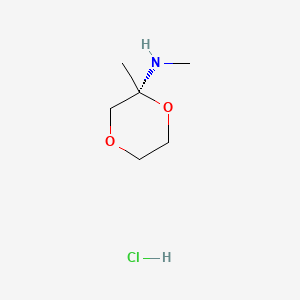

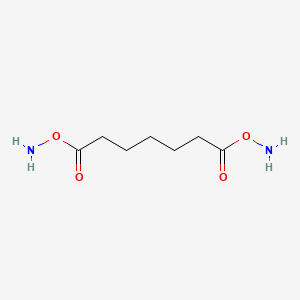
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)

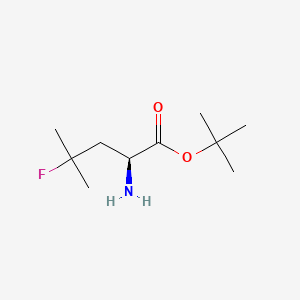
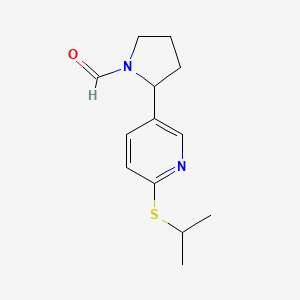
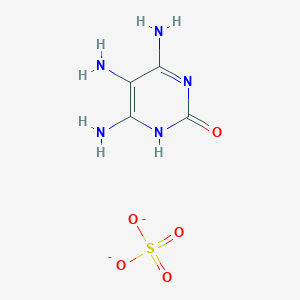
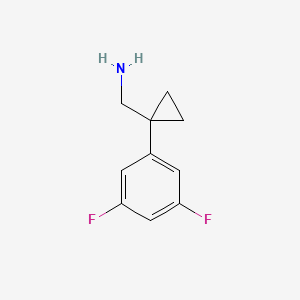
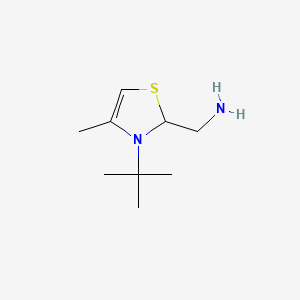

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
